Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-
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Overview
Description
Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-: is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]heptane framework, which is a seven-membered ring system with two bridgehead carbons. The presence of a hydroxyl group at the second position, along with three methyl groups and a phenyl group, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)- typically involves the following steps:
Cycloaddition Reactions: The initial step often involves a Diels-Alder reaction to form the bicyclic framework.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions followed by purification processes such as distillation and recrystallization to obtain the desired enantiomeric form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products
Oxidation Products: Ketones, Aldehydes
Reduction Products: Alcohols, Alkanes
Substitution Products: Halogenated derivatives, Amines
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bicyclic structure allow it to bind to enzymes and receptors, influencing various biochemical processes. The phenyl group contributes to its hydrophobic interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Lacks the hydroxyl and phenyl groups, making it less reactive.
1,3,3-Trimethylbicyclo[2.2.1]heptane: Similar structure but without the phenyl group.
2-Phenylbicyclo[2.2.1]heptane: Lacks the hydroxyl group, affecting its chemical reactivity.
Uniqueness
Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of Bicyclo[221]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
161276-73-9 |
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Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
(1R,2R,4S)-1,3,3-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C16H22O/c1-14(2)13-9-10-15(3,11-13)16(14,17)12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3/t13-,15+,16-/m0/s1 |
InChI Key |
CFNBWILWJDXHSR-IMJJTQAJSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1)C([C@]2(C3=CC=CC=C3)O)(C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1(C3=CC=CC=C3)O)C)C |
Origin of Product |
United States |
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